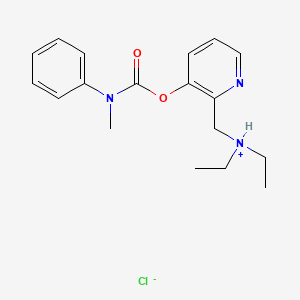
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE is a heterocyclic organic compound with the molecular formula C18H24ClN3O2 and a molecular weight of 349.855 g/mol . It is also known by several synonyms, including CID50674, Ro 2-2288, and LS-50339 . This compound is primarily used for research purposes and is known for its unique chemical structure and properties .
Preparation Methods
The synthesis of DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE involves several steps. One common method includes the reaction of diethylamine with 3-(methyl(phenyl)carbamoyl)oxypyridine-2-carboxylic acid, followed by the addition of methyl iodide to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE can be compared with other similar compounds, such as:
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride: This compound shares a similar structure and properties.
Carbamic acid, N-methyl-N-phenyl-, (2-(diethylamino)methyl-3-pyridyl)ester: Another closely related compound with similar chemical characteristics.
Properties
CAS No. |
69766-56-9 |
|---|---|
Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
diethyl-[[3-[methyl(phenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;chloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-4-21(5-2)14-16-17(12-9-13-19-16)23-18(22)20(3)15-10-7-6-8-11-15;/h6-13H,4-5,14H2,1-3H3;1H |
InChI Key |
SQCQMVBFUDYOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC=N1)OC(=O)N(C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















